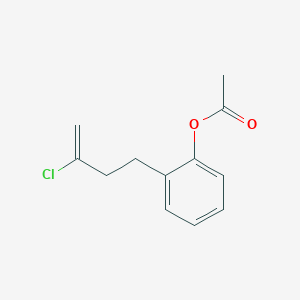

4-(2-Acetoxyphenyl)-2-chloro-1-butene

描述

4-(2-Acetoxyphenyl)-2-chloro-1-butene (CAS: Not explicitly provided; referenced as discontinued in ) is a chlorinated alkene derivative featuring an acetoxyphenyl substituent at the 4-position and a chlorine atom at the 2-position of the 1-butene chain. The compound combines electrophilic (chloro) and sterically bulky (acetoxyphenyl) groups, which influence its reactivity and applications.

Synthetically, such compounds are often derived via acylation or halogenation reactions. For instance, highlights regioselective acylation of benzodiazepines with acetoxyphenyl groups, suggesting analogous methods could introduce the acetoxyphenyl moiety in this compound.

属性

IUPAC Name |

[2-(3-chlorobut-3-enyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c1-9(13)7-8-11-5-3-4-6-12(11)15-10(2)14/h3-6H,1,7-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJXHLYVESVTJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1CCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641188 | |

| Record name | 2-(3-Chlorobut-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890097-72-0 | |

| Record name | 2-(3-Chlorobut-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Acetoxyphenyl)-2-chloro-1-butene can be achieved through several routes. One common method involves the reaction of 2-acetoxyphenyl magnesium bromide with 2-chloro-1-butene under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.

Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-acetoxyphenylboronic acid reacts with 2-chloro-1-butene in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

化学反应分析

Types of Reactions

4-(2-Acetoxyphenyl)-2-chloro-1-butene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 4-(2-acetoxyphenyl)-1-butene.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under basic conditions.

Major Products Formed

Oxidation: 4-(2-Acetoxyphenyl)-2-butanone or 4-(2-Acetoxyphenyl)butanoic acid.

Reduction: 4-(2-Acetoxyphenyl)-1-butene.

Substitution: 4-(2-Acetoxyphenyl)-2-aminobutene or 4-(2-Acetoxyphenyl)-2-thiobutene.

科学研究应用

4-(2-Acetoxyphenyl)-2-chloro-1-butene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to study enzyme-catalyzed reactions involving acetoxy and chloro groups.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-(2-Acetoxyphenyl)-2-chloro-1-butene depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In biological systems, it may interact with enzymes or receptors, modifying their activity through covalent bonding or non-covalent interactions.

相似化合物的比较

Table 1: Physical Properties of Related Chlorobutenes and Acetoxyphenyl Derivatives

Key Observations :

- The bulky acetoxyphenyl group in this compound introduces steric hindrance, likely reducing reaction rates compared to simpler chlorobutenes like 2-chloro-1-butene .

Reactivity in Substitution Reactions

SN2 Reactivity of Chlorobutenes ():

The Olympiad question () identifies 2-chloro-1-butene as the most reactive isomer in SN2 reactions due to minimal steric hindrance at the reaction site. In contrast, this compound’s acetoxyphenyl group creates significant steric bulk near the chloro substituent, likely diminishing SN2 reactivity despite the chloro group’s favorable position.

Comparison with 4-Chloro-2-methyl-1-butene () :

- The methyl group in 4-chloro-2-methyl-1-butene is less electronegative than chlorine, reducing its leaving-group ability. However, the linear structure may facilitate nucleophilic attack compared to the acetoxyphenyl derivative.

Ester Group Stability and Hydrolysis

The acetoxyphenyl group is an ester, prone to hydrolysis under acidic or basic conditions. Compared to esters like ethyl 3-cyano-4-(trifluoromethyl)picolinate (), which contains electron-withdrawing groups (cyano, trifluoromethyl), the acetoxyphenyl ester’s electron-donating methyl group (from acetate) may reduce hydrolysis rates.

生物活性

4-(2-Acetoxyphenyl)-2-chloro-1-butene is an organic compound with potential pharmacological properties. Its structure, characterized by a chloro group and an acetoxyphenyl moiety, suggests various biological activities, particularly in enzyme modulation and interaction with cellular pathways. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data.

- Molecular Formula : C₁₂H₁₃ClO₂

- Molecular Weight : 224.68 g/mol

- Functional Groups : Acetoxy group (-OCOCH₃) and chloro group (-Cl)

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets within biological systems. The acetoxy group can hydrolyze to release acetic acid and the corresponding phenolic derivative, which may participate in various biochemical pathways. The chlorine atom can facilitate nucleophilic substitution reactions, leading to the formation of new derivatives with distinct biological properties.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that derivatives of acetophenone can inhibit cancer cell proliferation through mechanisms involving estrogen receptor modulation . The structural similarity suggests that this compound may also possess similar properties.

Enzyme Modulation

The presence of both the acetoxy and chloro groups allows for interactions that may influence enzyme activities. Preliminary studies suggest that this compound could modulate enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders or cancer .

Antimicrobial Activity

Initial investigations into the antimicrobial properties of related compounds suggest that this compound may exhibit activity against certain bacterial strains. The chloro group is known to enhance antimicrobial efficacy by disrupting cellular membranes . Further studies are needed to quantify this activity.

Case Study 1: Antitumor Potential

In a study examining the effects of various acetophenone derivatives on MCF-7 breast cancer cells, compounds with similar structural features demonstrated significant inhibition of cell proliferation. The study reported IC50 values indicating effective concentrations for inducing apoptosis in cancer cells, suggesting that this compound could be explored as a potential therapeutic agent against breast cancer .

Case Study 2: Enzyme Interaction

A recent investigation into enzyme-catalyzed reactions involving acetoxy-substituted phenyl compounds revealed that such compounds could act as inhibitors or activators depending on the enzyme context. This highlights the need for further exploration of this compound's role in modulating specific enzymatic activities .

Data Table: Biological Activities Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。